molecular formula C17H22N2O4S B13397610 Dansyl-dl-valine

Dansyl-dl-valine

Cat. No.: B13397610
M. Wt: 350.4 g/mol
InChI Key: VULDIKGSZAUMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-dl-valine is a compound that combines the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) with the amino acid valine. The dansyl group is known for its fluorescent properties, making it useful in various biochemical applications. This compound is often used in analytical chemistry and biochemistry for labeling and detecting amino acids and peptides due to its strong fluorescence under UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-dl-valine typically involves the reaction of dansyl chloride with dl-valine. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate or another suitable base, to facilitate the nucleophilic substitution of the chloride group by the amino group of valine . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Acetone or other suitable organic solvents.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dansyl-dl-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of dansylated derivatives .

Scientific Research Applications

Dansyl-dl-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dansyl-dl-valine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs UV light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting amino acids and peptides. The molecular targets are typically the amino groups of proteins and peptides, where the dansyl group forms a stable covalent bond .

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-valine: Similar to dansyl-dl-valine but with a specific chirality (L-form).

    Dansyl-DL-methionine: Another dansylated amino acid used for similar applications.

    Dansyl-L-lysine: Used for labeling lysine residues in proteins.

Uniqueness

This compound is unique due to its combination of the dansyl group with the racemic mixture of valine, providing a broader application range compared to its chiral counterparts. Its strong fluorescence and stability make it a valuable tool in various analytical and research applications .

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDIKGSZAUMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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